molecular formula C15H11NOS B12536761 N-(1-Benzothiophen-3-yl)benzamide CAS No. 697798-90-6

N-(1-Benzothiophen-3-yl)benzamide

Cat. No.: B12536761
CAS No.: 697798-90-6
M. Wt: 253.32 g/mol
InChI Key: XPNKGMYYHVDYBP-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a benzothiophene ring Benzothiophenes are bicyclic compounds consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzothiophen-3-yl)benzamide typically involves the reaction of 1-benzothiophene-3-carboxylic acid with aniline in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-(1-Benzothiophen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Benzothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzothiophen-3-yl)benzamide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

697798-90-6

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

N-(1-benzothiophen-3-yl)benzamide

InChI

InChI=1S/C15H11NOS/c17-15(11-6-2-1-3-7-11)16-13-10-18-14-9-5-4-8-12(13)14/h1-10H,(H,16,17)

InChI Key

XPNKGMYYHVDYBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC3=CC=CC=C32

Origin of Product

United States

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